molecular formula C9H13N3O B1418278 2-Isopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol CAS No. 1220035-92-6

2-Isopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol

Cat. No. B1418278
CAS RN: 1220035-92-6
M. Wt: 179.22 g/mol
InChI Key: FPNLEESGVBLUIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol, commonly known as 2-IP-6,7-DHP, is a highly versatile molecule with a wide range of applications in scientific research. It is a heterocyclic compound containing both pyrrole and pyrimidine rings, and can be synthesized from commercially available starting materials. 2-IP-6,7-DHP has been used in a variety of laboratory experiments, including protein-ligand binding assays, enzyme kinetics, and DNA/RNA binding studies. In addition, it has been used as a potential therapeutic agent for a variety of diseases, including cancer and Alzheimer's disease.

Scientific Research Applications

Drug Discovery

This compound is a promising candidate for drug discovery due to its unique structure and properties. It has potential applications in the development of new drugs, particularly in the field of oncology .

Treatment of Mixed-Lineage Leukemia

The compound has been identified as a potent and selective inhibitor of WDR5-WIN-site, a chromatin-regulatory scaffold protein overexpressed in various cancers . This makes it a potential epigenetic drug target for the treatment of mixed-lineage leukemia .

Pharmaceutical Intermediate

The compound is used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various pharmaceutical products .

Catalyst in Chemical Reactions

Although not directly related to “2-Isopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol”, similar compounds have been used as catalysts in chemical reactions . They are used for intermolecular homodimerization of aryl aldehydes, intramolecular aldehyde-ketone benzoin cyclizations, and intramolecular Stetter reactions .

properties

IUPAC Name

2-propan-2-yl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-5(2)8-11-7-4-10-3-6(7)9(13)12-8/h5,10H,3-4H2,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNLEESGVBLUIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(CNC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Isopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol
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2-Isopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol
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Reactant of Route 4
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Reactant of Route 5
2-Isopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol
Reactant of Route 6
2-Isopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.